5,8-Dichloropyrido[2,3-d]pyridazine
Overview
Description
5,8-Dichloropyrido[2,3-d]pyridazine is a heterocyclic compound that features a unique combination of pyridazine and pyridine rings.
Mechanism of Action
Target of Action
Pyridazine derivatives, a group to which this compound belongs, have been shown to interact with a range of biological targets, influencing various physiological effects .
Mode of Action
Pyridazinone derivatives, a category that includes this compound, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been found to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been reported to possess a broad spectrum of activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide-stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
5,8-Dichloropyrido[2,3-d]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyridazine ring in this compound is known for its weak basicity, high dipole moment, and dual hydrogen-bonding capacity, which can facilitate interactions with drug targets . These properties make it a valuable scaffold in drug design, enabling the modulation of enzyme activity and protein-protein interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses and metabolic pathways . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s unique structure allows it to interact with enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by binding to regulatory elements or transcription factors, thereby modulating the transcriptional activity of target genes . These molecular interactions are essential for elucidating the compound’s mechanism of action and its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Understanding these temporal effects is vital for optimizing experimental conditions and ensuring consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Identifying the optimal dosage range is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, this compound may modulate the activity of enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell, thereby affecting its overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine typically involves the chlorination of pyrido[2,3-d]pyridazine. One common method includes the reaction of pyrido[2,3-d]pyridazine with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The process usually requires an inert atmosphere and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
5,8-Dichloropyrido[2,3-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in studying enzyme interactions and cellular pathways due to its unique structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains an oxygen atom at the 3 position of the pyridazine ring, known for its diverse biological activities.
Uniqueness
5,8-Dichloropyrido[2,3-d]pyridazine is unique due to the presence of chlorine atoms at the 5 and 8 positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and drugs with specific properties .
Properties
IUPAC Name |
5,8-dichloropyrido[2,3-d]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGKPMNRSDSBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN=C2Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299537 | |
Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-33-3 | |
Record name | 5,8-Dichloropyrido[2,3-d]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dichloropyrido(2,3-d)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 703-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: Why is 5,8-Dichloropyrido[2,3-d]pyridazine of interest to researchers?
A: This compound serves as a valuable starting material for synthesizing various substituted pyrido[2,3-d]pyridazines. Its structure, featuring two chlorine atoms susceptible to nucleophilic substitution, allows for the introduction of diverse functional groups. This versatility makes it attractive for exploring new chemical entities with potential biological activities. [, ]
Q2: How does the reactivity of this compound compare to similar compounds?
A: Research indicates that this compound reacts readily with nucleophiles such as ω-dialkylaminoalkylamines. Interestingly, its reactivity is higher than that of 4,7-Dichloroimidazo[4,5-d]pyridazine and 7-Chloroimidazo[4,5-c]pyridazine. [] This difference in reactivity can be attributed to the electronic influence of the nitrogen atoms within the imidazole ring, which reduces the electrophilicity of the carbon atoms attached to the chlorine atoms in the imidazopyridazine derivatives.
Q3: Can you provide an example of a specific reaction involving this compound?
A: One example is its reaction with hydrazine hydrate. This reaction produces a mixture of 5-chloro-8-hydrazino- and 8-chloro-5-hydrazinopyrido[2,3-d]pyridazines. These products can then be further derivatized, for example, by reaction with formic acid to generate triazolopyridopyridazines. [] This reaction sequence highlights the potential of this compound as a scaffold for building diverse heterocyclic systems.
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